molecular formula C6H14CaO10 B7800443 L-Glyceric acid calcium salt dihydrate

L-Glyceric acid calcium salt dihydrate

Cat. No.: B7800443
M. Wt: 286.25 g/mol
InChI Key: OKEVQKKVYQHNFW-PXYKVGKMSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white solid with a melting point of 134°C (dec.) and is known for its optical activity, with a specific rotation of [α]20/D −13±1° (c = 5% in H2O) . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glyceric acid calcium salt dihydrate can be synthesized through the enzymatic conversion of L-tartrate to D-glycerate using L-tartrate decarboxylase . This method involves the use of microorganisms such as Pseudomonas sp. group Ve-2, which produce the enzyme L-tartrate decarboxylase. The reaction conditions typically include a pH of 7.5 and the presence of NADH as a cofactor .

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis of glyceric acid followed by its reaction with calcium hydroxide to form the calcium salt. The process may include purification steps such as crystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

L-Glyceric acid calcium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Glyceric acid calcium salt dihydrate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    D-Glyceric acid calcium salt dihydrate: The D-isomer of glyceric acid calcium salt.

    DL-Glyceric acid hemicalcium salt hydrate: A racemic mixture of glyceric acid calcium salt.

    Glyceric acid sodium salt: The sodium salt form of glyceric acid

Uniqueness

L-Glyceric acid calcium salt dihydrate is unique due to its specific optical activity and its role as a chiral synthon in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEVQKKVYQHNFW-PXYKVGKMSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14CaO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Glyceric acid calcium salt dihydrate
Reactant of Route 2
Reactant of Route 2
L-Glyceric acid calcium salt dihydrate
Reactant of Route 3
Reactant of Route 3
L-Glyceric acid calcium salt dihydrate
Reactant of Route 4
L-Glyceric acid calcium salt dihydrate
Reactant of Route 5
L-Glyceric acid calcium salt dihydrate
Reactant of Route 6
L-Glyceric acid calcium salt dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.